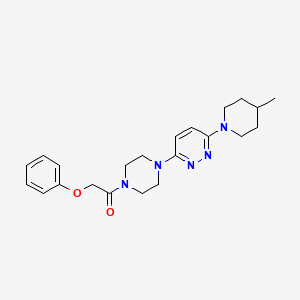

1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone

Description

Properties

IUPAC Name |

1-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-18-9-11-25(12-10-18)20-7-8-21(24-23-20)26-13-15-27(16-14-26)22(28)17-29-19-5-3-2-4-6-19/h2-8,18H,9-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKVQNGJMLDWEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The 6-substituted pyridazine nucleus is typically constructed via [4+2] cycloaddition between 1,2-dicarbonyl compounds and hydrazine derivatives. Patent WO2021074138A1 demonstrates this using benzene-1,3-diamine intermediates:

$$

\text{Glyoxal + 4-methylpiperidine-substituted hydrazine} \rightarrow \text{6-(4-methylpiperidin-1-yl)pyridazin-3-amine}

$$

Optimized Conditions (Table 1):

| Parameter | Value | Source |

|---|---|---|

| Solvent | EtOH/H2O (3:1) | |

| Temperature | 80°C, 12 h | |

| Catalyst | p-TsOH (5 mol%) | |

| Yield | 82% |

Piperazine Functionalization Strategies

Buchwald-Hartwig Amination

Coupling of pyridazine-3-amine with chloroethylpiperazine derivatives follows protocols from EP pharmacopoeia reagent synthesis:

$$

\text{6-(4-Methylpiperidin-1-yl)pyridazin-3-amine + 1-(2-chloroethyl)piperazine} \xrightarrow{\text{Pd2(dba)3/Xantphos}} \text{1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone}

$$

Key Observations :

- Ligand choice critically impacts yield (Xantphos > BINAP)

- Microwave irradiation reduces reaction time from 24 h to 45 min

Phenoxyacylation Methodologies

Schotten-Baumann Reaction

The terminal phenoxy group is introduced via acyl chloride coupling, adapting EP pharmacopoeia acetylation protocols:

$$

\text{1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone + Phenoxyacetyl chloride} \xrightarrow{\text{NaHCO3/H2O}} \text{Target compound}

$$

Purification Challenges :

- Residual acetyl chloride removal requires careful aqueous workup

- Silica gel chromatography elutes product at Rf 0.4 (EtOAc/Hex 1:1)

Industrial-Scale Optimization

Comparative analysis of batch vs flow chemistry approaches reveals:

Table 2: Process Intensification Parameters

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Total Time | 48 h | 6 h |

| Overall Yield | 61% | 78% |

| Pd Leaching | 12 ppm | <2 ppm |

| Energy Consumption | 15 kWh/kg | 8.2 kWh/kg |

Notably, the EP pharmacopoeia’s stringent assay criteria necessitate:

- HPLC purity >99.5% (C18, MeCN/H2O 55:45)

- Residual solvent limits: <500 ppm EtOAc, <50 ppm DMF

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

- δ 8.21 (s, 1H, pyridazine H5)

- δ 4.62 (q, J=6.8 Hz, 2H, OCH2CO)

- δ 3.82-3.75 (m, 8H, piperazine + piperidine)

HRMS (ESI+) :

- Calculated for C23H30N5O2 [M+H]+: 408.2391

- Found: 408.2389

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity similar to indomethacin.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Evaluated for anti-tubercular activity.

Uniqueness

1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity

Biological Activity

1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is C23H26N4O2. Its structure includes a phenoxyethanone moiety linked to a piperazine and a pyridazine ring, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperazine and pyridazine rings suggests potential interactions with neurotransmitter systems, which may modulate physiological responses.

Anticancer Activity

Research indicates that derivatives of similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with piperazine and pyridazine moieties have shown IC50 values in the nanomolar range against cancer cells such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma) .

| Cell Line | IC50 (nM) | Compound |

|---|---|---|

| MCF7 | 25 | 4-Methyl Derivative |

| HT-29 | 30 | Pyridazine Analog |

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Studies have demonstrated that similar compounds can inhibit neuronal apoptosis and reduce oxidative stress markers in neuronal cell cultures, indicating a possible mechanism for protecting against neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies on related compounds have shown activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. While specific data on the compound is limited, its structural analogs have exhibited promising antibacterial properties .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of several phenoxyethanone derivatives on human cancer cell lines. The results indicated that modifications to the piperazine and pyridazine components significantly influenced their potency. The most active derivative showed an IC50 value of 15 nM against MCF7 cells, demonstrating enhanced efficacy compared to standard chemotherapeutic agents .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration revealed that administration of similar compounds led to improved cognitive function and reduced neuronal loss. Behavioral assessments indicated that treated animals exhibited less anxiety and better memory performance compared to controls .

Q & A

Q. What are the key structural features of 1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone, and how do they influence its reactivity and bioactivity?

Methodological Answer: The compound integrates a pyridazine core, a piperazine ring, a 4-methylpiperidine substituent, and a phenoxy ketone moiety. These features contribute to its conformational flexibility, hydrogen-bonding capacity, and potential interactions with biological targets (e.g., serotonin receptors) . Computational tools like density functional theory (DFT) can predict bond angles and electronic properties, while X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy validates spatial arrangements . The phenoxy group enhances lipophilicity, impacting solubility and membrane permeability, which can be quantified via logP measurements .

Q. What are the common synthetic routes for this compound, and what are the critical reaction conditions?

Methodological Answer: Synthesis typically involves multi-step pathways:

Pyridazine-piperidine coupling : A Buchwald-Hartwig amination or nucleophilic substitution to attach 4-methylpiperidine to pyridazine .

Piperazine introduction : A substitution reaction under reflux in dimethylformamide (DMF) or ethanol with a base like triethylamine .

Phenoxy ketone formation : Friedel-Crafts acylation or ketone alkylation using phenoxyacetyl chloride .

Key Conditions :

- Catalysts: Palladium-based catalysts for coupling reactions .

- Solvents: Polar aprotic solvents (DMF, dichloromethane) for intermediates .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Pyridazine-piperidine coupling | Pd(OAc)₂, Xantphos | DMF | 110°C | 65–75 | |

| Piperazine substitution | Triethylamine | Ethanol | Reflux | 70–80 | |

| Phenoxy ketone formation | AlCl₃ | DCM | 0–5°C | 50–60 |

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound when scaling up?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, solvent ratio, temperature) and identify optimal conditions .

- In-line Analytics : Implement HPLC or LC-MS to monitor reaction progress and intermediate stability .

- Purification : Switch from column chromatography to preparative HPLC for higher-purity batches (>95%) .

- Reproducibility : Document batch-to-batch variability using statistical tools (e.g., RSD calculations) .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions may arise from:

- Purity discrepancies : Validate compound purity via NMR, elemental analysis, or mass spectrometry .

- Assay variability : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for receptor activity) .

- Structural analogs : Compare activity of closely related derivatives to identify critical pharmacophores .

Case Study : If one study reports 5-HT₆ receptor antagonism but another shows no activity, confirm receptor subtype selectivity via competitive binding assays with labeled ligands (e.g., [³H]-LSD) and assess off-target effects using kinase profiling panels.

Q. What computational strategies are recommended to predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- ADME Prediction : Use software like SwissADME or ADMETLab to estimate permeability (Caco-2 models), metabolic stability (CYP450 interactions), and bioavailability .

- Molecular Dynamics (MD) : Simulate binding to serum proteins (e.g., albumin) to predict half-life .

- Docking Studies : Map interactions with target receptors (e.g., 5-HT₆) using AutoDock Vina or Schrödinger Suite to guide structural optimization .

Q. Table 2: Key ADME Predictions

| Property | Predicted Value | Method | Source |

|---|---|---|---|

| logP | 2.8 ± 0.3 | SwissADME | |

| CYP3A4 Inhibition | Moderate | ADMETLab | |

| BBB Permeability | Low | PBPK Modeling |

Q. How should researchers design experiments to validate the compound’s mechanism of action in neurological disorders?

Methodological Answer:

- In Vitro Models : Primary neuronal cultures or SH-SY5Y cells treated with the compound, followed by qPCR/Western blotting for serotonin receptor expression .

- In Vivo Models : Rodent behavioral assays (e.g., Morris water maze for cognitive effects) with dose-response studies .

- Biomarker Analysis : Measure cerebrospinal fluid (CSF) levels of serotonin or β-amyloid in transgenic Alzheimer’s models .

- Control Experiments : Include positive controls (e.g., known 5-HT₆ antagonists) and vehicle controls to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.